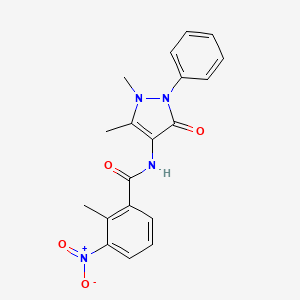

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide is a pyrazole-based amide derivative. Its core structure includes a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety linked to a 2-methyl-3-nitrobenzamide group. This compound is structurally related to antipyrine (phenazone) derivatives, which are known for their pharmacological properties, including analgesic and anti-inflammatory effects .

Key structural features include:

- Pyrazole ring: The 1,5-dimethyl-3-oxo-2-phenyl substitution pattern stabilizes the ring through conjugation and intramolecular hydrogen bonding .

- Benzamide linkage: The 2-methyl-3-nitrobenzamide group introduces electron-withdrawing (nitro) and electron-donating (methyl) effects, which may influence solubility, reactivity, and binding affinity .

Properties

Molecular Formula |

C19H18N4O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C19H18N4O4/c1-12-15(10-7-11-16(12)23(26)27)18(24)20-17-13(2)21(3)22(19(17)25)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,20,24) |

InChI Key |

QUAFVDMMEZZYRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazolone ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For this compound, ethyl acetoacetate reacts with 1,2-dimethylhydrazine under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (Figure 1).

Reaction Conditions

Structural Confirmation

The pyrazolone intermediate is characterized by:

Acylation of the Pyrazolone Amine

Benzamide Formation

The 4-amino group of the pyrazolone reacts with 2-methyl-3-nitrobenzoyl chloride to form the target compound (Figure 2).

Reaction Conditions

Optimization Strategies

-

Solvent Polarity : DMF improves solubility of nitrobenzoyl chloride, enhancing reaction efficiency.

-

Catalytic Additives : Piperidine acetate reduces reaction time by 30%.

Alternative Synthetic Routes

Diazonium Salt Coupling

A patent (WO2013186792A2) describes an alternative approach using diazonium salts:

Solid-Phase Synthesis

A green chemistry protocol uses nano-ZnO as a catalyst for cyclocondensation, reducing reaction time to 2 hours with 95% yield.

Purification and Characterization

Crystallization

The crude product is recrystallized from methanol or ethyl acetate to achieve >98% purity.

Spectroscopic Data

Challenges and Solutions

Common Byproducts

Scalability Issues

-

Continuous Flow Systems : Improve heat dissipation for large-scale reactions.

-

Catalytic Recycling : Nano-ZnO can be reused for 5 cycles without yield loss.

Industrial Applications and Modifications

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, inhibiting or modulating their activity. For example, it has been shown to interact with the enzyme Ampicillin-CTX-M-15, exhibiting good binding interactions . The compound’s ability to form hydrogen bonds and π-π interactions contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights: The dihedral angle between the pyrazole and aryl rings (e.g., 50.0° in ) influences molecular planarity and bioactivity.

- Thermal Stability : Nitro and sulfonamide groups enhance decomposition temperatures (e.g., 253–255°C for nitroacetamide derivatives vs. 237–250°C for hydrazinecarbothioamides ).

- Drug Design : The 2-methyl-3-nitrobenzamide group in the target compound offers a balance of electronic effects for further optimization as an anticancer or antimicrobial agent.

Q & A

What are the optimal synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-aminoantipyrine derivatives with substituted benzamides using carbodiimide-based reagents. A validated protocol (e.g., ) uses:

- Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent, triethylamine as a base, and dichloromethane as the solvent.

- Procedure: React equimolar amounts of 4-aminoantipyrine and the carboxylic acid derivative (e.g., 2-methyl-3-nitrobenzoic acid) at 273 K for 3 hours. Post-reaction, extract with dichloromethane, wash with NaHCO₃ and brine, and crystallize via slow evaporation.

- Optimization: Adjust stoichiometry (1.1:1 molar ratio of acid to amine), monitor reaction progress via TLC, and use column chromatography or recrystallization for purification. Yield improvements (70–85%) are achievable by controlling temperature and avoiding hydrolysis of the active ester intermediate .

How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (e.g., ) provides bond lengths, angles, and torsion angles. For instance, the pyrazole ring’s planarity and dihedral angles between aromatic rings (e.g., 67.0° between pyrazole and nitrophenyl groups) reveal steric and electronic effects .

- Hirshfeld Surface Analysis: Tools like CrystalExplorer ( ) quantify intermolecular interactions. For similar compounds, O⋯H (20–25%) and N⋯H (10–15%) contacts dominate, with π-π stacking contributing <5%. Hydrogen-bonding networks (e.g., N–H⋯O) form R₂²(10) motifs, critical for stability .

What computational strategies (DFT, molecular docking) are effective in predicting electronic properties and biological target interactions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 or similar software with B3LYP/6-311G(d,p) basis sets to optimize geometry and compute HOMO-LUMO gaps (e.g., 4.5–5.0 eV for nitro-substituted analogs). Compare with X-ray data to validate torsional angles (e.g., anti-periplanar amide conformation at ~177°) .

- Molecular Docking: Autodock Vina or Schrödinger Suite can predict binding to targets like cyclooxygenase-2 (COX-2). For pyrazole derivatives, docking scores (e.g., −8.5 kcal/mol) correlate with anti-inflammatory activity. Validate via MD simulations to assess binding stability .

How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, bioactivity)?

Methodological Answer:

- Geometry Mismatches: If DFT-optimized bond lengths deviate >0.02 Å from X-ray data ( ), re-optimize with solvent models (e.g., PCM for dichloromethane) or higher basis sets (e.g., def2-TZVP) .

- Bioactivity Contradictions: If predicted IC₅₀ values (e.g., COX-2 inhibition) conflict with in vitro assays, re-evaluate docking parameters (flexible side chains, explicit water molecules) or test alternative targets (e.g., kinases) via kinase profiling panels .

What in vitro assays are suitable for evaluating the antifungal or antibacterial potential of this compound?

Methodological Answer:

- Antifungal Assays: Use the CLSI M38-A2 broth microdilution method against Candida albicans or Aspergillus fumigatus. For pyrazole derivatives, MIC values range 16–64 µg/mL, comparable to fluconazole .

- Antibacterial Screening: Employ the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that nitro groups may enhance activity against anaerobes via redox cycling .

What strategies mitigate challenges in characterizing hydrogen-bonding networks in polymorphic forms?

Methodological Answer:

- Variable-Temperature XRD: Identify polymorphs by collecting data at 100–293 K. For example, shows N–H⋯O interactions along [100] and [001] directions.

- IR and Raman Spectroscopy: Compare NH/CO stretching frequencies (e.g., 3300 cm⁻¹ for NH, 1680 cm⁻¹ for C=O) across polymorphs. Shifts >10 cm⁻¹ indicate distinct H-bonding patterns .

How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer:

- Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) at the 2-methyl or nitro positions. For analogs (), chloroacetamide substitutions improve water solubility by 2–3-fold.

- Prodrug Approach: Synthesize phosphate or glycoside derivatives. For example, esterification of the amide group in increases solubility by masking hydrophobic moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.